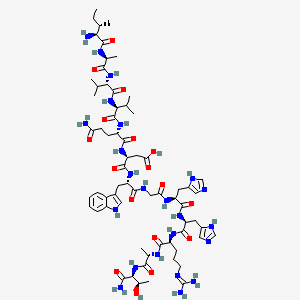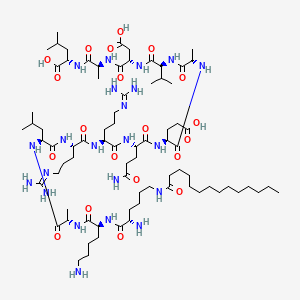
TFX-Jelfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymus factor X (TFX-Jelfa) is an aqueous extract from juvenile calf thymuses and is a natural stimulator of lymphocyte function . It is used for research purposes only .
Molecular Structure Analysis
The specific molecular structure of TFX-Jelfa is not provided in the available resources. It is known to be an aqueous extract from juvenile calf thymuses .Physical And Chemical Properties Analysis
TFX-Jelfa appears as a white to off-white solid . It is soluble in water . The product is stored at -20°C for long term (months to years) and at 2-8°C for short term (days to weeks) .Scientific Research Applications
Skin Health in Ovariectomised Rats
A study by Karpińska et al. (2015) investigated the effects of TFX-Jelfa on skin health in ovariectomised rats. The results indicated that TFX-Jelfa treatment resulted in a thicker epidermis without deep wrinkles and more uniformly arranged collagen and elastic fibers in the dermis. This suggests that TFX-Jelfa could have potential benefits for skin aging, particularly in cases of hormonal disturbances (Karpińska et al., 2015).
Immune Response in Trichinella Spiralis Infection
Piekarska et al. (2009) explored the effects of TFX-Jelfa on the immune response in mice infected with Trichinella spiralis. They found that TFX-Jelfa increased the percentage of apoptotic lymphocytes in various tissues, indicating a potential role in modulating the immune response during parasitic infections (Piekarska et al., 2009).
T Lymphocyte Modulation in Trichinella Spiralis-Infected Mice
Another study by Obmińska-Mrukowicz et al. (2002) examined the modulatory effects of TFX-Jelfa on T lymphocytes in Trichinella spiralis-infected mice. Their findings suggest that TFX-Jelfa can influence the differentiation and function of T cells, playing a potential role in immune system modulation (Obmińska-Mrukowicz et al., 2002).
Stress Response in Mice
The effect of TFX-Jelfa and zinc supplementation on the cellular response of mice exposed to restraint stress was explored by Obmińska-Mrukowicz & Szczypka (2005). The study indicates that TFX-Jelfa may help counteract immunosuppression caused by stress, suggesting its potential use in stress-related immune deficiencies (Obmińska-Mrukowicz & Szczypka, 2005).
Nodulation Competitiveness in Agriculture
Robleto et al. (1998) conducted a study on trifolitoxin (TFX) production in Rhizobium etli and its effect on nodulation competitiveness in agriculture. This research is relevant in the context of enhancing legume productivity and understanding the agricultural applications of TFX (Robleto et al., 1998).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
78310-77-7 |
|---|---|
synonyms |
TFX-Jelfa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



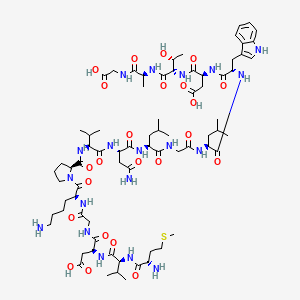
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
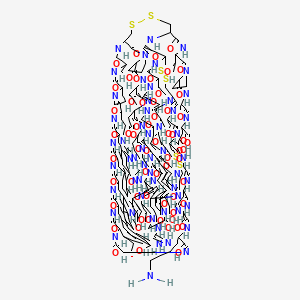
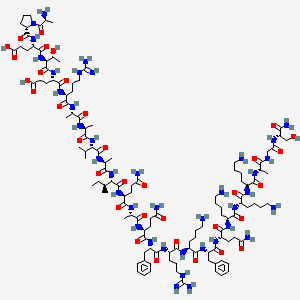
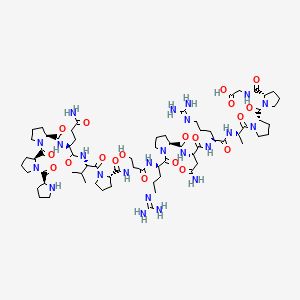
![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)
